

Summary of Available Rosavin Data from In Vivo Studies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Rosavin

CAS No.: 84954-92-7

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The table below summarizes the quantitative data and dosing information from animal studies that imply some level of systemic absorption and activity of **Rosavin**.

| Study Focus / Model | Dosing Regimen | Reported Quantitative Outcomes | Implied ADME Processes |
|--|----------------------------------|--|---|
| Non-alcoholic steatohepatitis (NASH) in Rats [1] | 10, 20, 30 mg/kg/day for 4 weeks | Dose-dependent improvement in liver enzymes (AST, ALT) and lipid profile. | Systemic absorption and distribution to the liver. |
| Type 2 Diabetes (T2DM) in Rats [2] | 10, 20, 30 mg/kg/day for 4 weeks | Dose-dependent reduction in serum glucose and insulin, improved lipid panel. | Systemic absorption and distribution to liver, kidney, and adipose tissues. |
| Hepatic Fibrosis in NASH Rats [1] | 10, 20, 30 mg/kg/day for 4 weeks | Modulation of mRNA (HSPD1, TNF, MMP14, ITGB1) and non-coding RNA levels in liver tissue. | Distribution to the liver and interaction with intracellular targets. |

Proposed Experimental Protocols for Rosavin ADME Studies

To address the critical gaps in **Rosavin** ADME knowledge, the following detailed experimental methodologies are recommended.

In Vivo Pharmacokinetic and Mass Balance Study

This protocol is designed to generate comprehensive ADME data in a rodent model.

- **Test System:** Laboratory rats (e.g., Sprague-Dawley), cannulated for blood sampling.
- **Dosing:** Administration of **Rosavin** (e.g., 20 mg/kg) via intravenous (IV) and oral (PO) routes. The IV group is essential for determining absolute bioavailability.
- **Sample Collection:**
 - **Blood/Plasma:** Serial collections at pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma is obtained via centrifugation.
 - **Tissues:** At termination, collect key organs (liver, kidney, brain, heart, spleen, fat, muscle) for distribution analysis.
 - **Excreta:** Urine and feces are collected from metabolism cages at pre-defined intervals up to 168 hours.
- **Sample Analysis:**
 - **LC-MS/MS:** Homogenize tissue and excreta samples. Analyze all samples (plasma, tissue homogenates, urine, fecal extracts) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify parent **Rosavin** and its metabolites [3].
 - **Radioactive Tracing (if available):** If a radiolabeled version of **Rosavin** (e.g., ¹⁴C-**Rosavin**) is used, sample analysis can be performed using Liquid Chromatography-Radioactivity Monitoring (LC-RAM). This allows for a complete mass balance account and easier quantification of all drug-related material [3].
- **Data Analysis:** Calculate standard PK parameters (C_{max}, T_{max}, AUC, t_{1/2}, CL, V_d) using non-compartmental analysis. Tissue-to-plasma concentration ratios determine distribution. Cumulative excretion in urine and feces reveals the primary route of elimination.

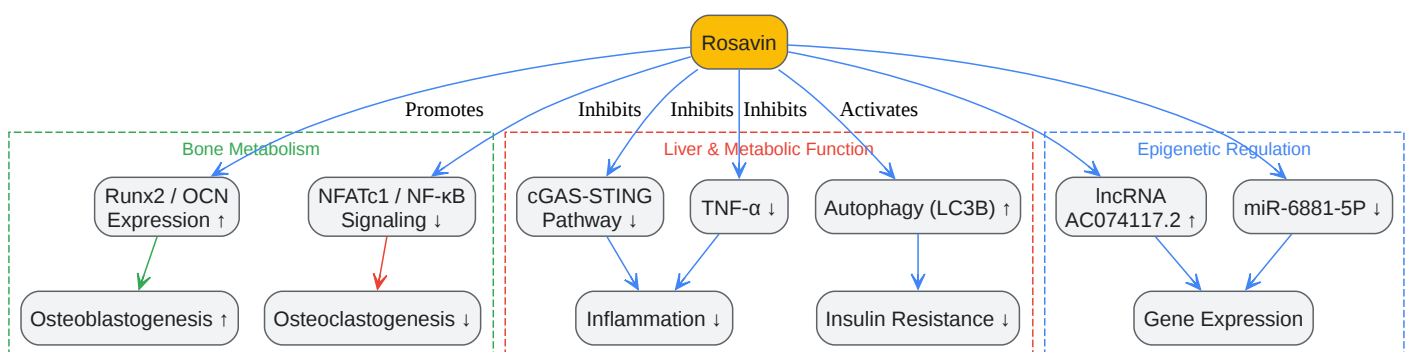
In Vitro Metabolic Stability and Metabolite Profiling

This protocol assesses how quickly **Rosavin** is metabolized and identifies its metabolic products.

- **Test Systems:**
 - Liver microsomes (human and preclinical species)
 - Cryopreserved hepatocytes (human and preclinical species) [3]
- **Incubation Conditions:**
 - Incubate **Rosavin** (e.g., 1 μ M) with test systems in a phosphate buffer (pH 7.4) at 37°C.
 - The reaction is initiated by adding the co-factor NADPH (for microsomes) or directly with hepatocytes.
- **Sampling:** Take aliquots at 0, 5, 15, 30, and 60 minutes.
- **Analysis:**
 - **Metabolic Stability:** Stop the reaction with cold acetonitrile and use LC-MS/MS to measure the half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}) of the parent **Rosavin** [3].
 - **Metabolite Identification:** Use high-resolution mass spectrometry (HR-MS) to detect and characterize the structural fragments of metabolites formed in the incubations.

Rosavin's Known Mechanisms and Experimental Workflow

Based on efficacy studies, **Rosavin**'s biological activities involve multiple pathways. The diagram below maps these known interactions and the proposed workflow for ADME investigation.



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Diagram of **Rosavin**'s reported biological activities and proposed ADME study workflow.

Future Research Directions

The almost complete lack of fundamental ADME data for **Rosavin** presents a major bottleneck in its development as a therapeutic agent. Future work should prioritize:

- **Bioanalytical Method Development:** Establishing and validating sensitive and specific LC-MS/MS methods for quantifying **Rosavin** in biological matrices is the critical first step.
- **Absolute Bioavailability:** Conducting a definitive IV/PO study to determine the fraction of the orally administered dose that reaches the systemic circulation.
- **Metabolite Identification:** Systematically identifying major metabolites and assessing their potential pharmacological activity or toxicity.
- **Plasma Protein Binding and Blood-Plasma Partitioning:** These experiments are crucial for understanding the compound's distribution characteristics.

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References

1. Rosavin Ameliorates Hepatic Inflammation and Fibrosis in the ... [pmc.ncbi.nlm.nih.gov]
2. Rosavin improves insulin resistance and alleviates hepatic ... [pmc.ncbi.nlm.nih.gov]
3. sciencedirect.com/topics/medicine-and-dentistry/ absorption ... [sciencedirect.com]

To cite this document: Smolecule. [Summary of Available Rosavin Data from In Vivo Studies].

Smolecule, [2026]. [Online PDF]. Available at:

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